molecular formula C13H17NO B12866919 5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole

5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole

Cat. No.: B12866919
M. Wt: 203.28 g/mol
InChI Key: NSJQJJLOOHKRHO-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole is a dihydropyrrole derivative, a class of nitrogen-containing heterocycles that serve as privileged scaffolds in medicinal chemistry and drug discovery . The core pyrrole structure is a fundamental building block in biochemistry, found in natural biomolecules like heme and chlorophyll, and is known for its rich electron density, which allows it to engage in various molecular interactions critical for binding to biological targets . This specific compound, featuring an ethoxy substituent and a phenyl ring, is a valuable synthetic intermediate for researchers exploring novel chemical space. Compounds based on the 2,3-dihydro-1H-pyrrole (3-pyrroline) scaffold are of significant interest in pharmaceutical research for developing potential therapeutic agents . The structural motifs present in this molecule—a saturated pyrrolidine ring and aromatic phenyl group—are commonly found in compounds investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . For instance, pyrrole-containing molecules are key structural components in several FDA-approved drugs and are actively studied as inhibitors of various enzymes and receptors . This reagent provides researchers with a versatile building block for the synthesis of more complex heterocyclic systems, method development in green chemistry, and structure-activity relationship (SAR) studies aimed at discovering new bioactive molecules . It is supplied for laboratory research applications only. This product is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

5-ethoxy-1-methyl-3-phenyl-2,3-dihydropyrrole

InChI

InChI=1S/C13H17NO/c1-3-15-13-9-12(10-14(13)2)11-7-5-4-6-8-11/h4-9,12H,3,10H2,1-2H3

InChI Key

NSJQJJLOOHKRHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(CN1C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization via Substituted Pyrrolidin-2-ones and Halogenated Intermediates

A patented process for related pyrrole derivatives involves:

  • Step a: Reaction of a substituted pyrrolidin-2-one (e.g., 3-ethyl-4-methyl-3-pyrrolidin-2-one) with a halogenated aromatic compound (e.g., 4-nitrophenyl chloroformate) in the presence of an organic base and an acid scavenger such as triethylamine. This step is typically carried out in chlorinated hydrocarbon solvents like dichloromethane at 0–35 °C for 8–15 hours to form a carbamate intermediate with high purity (>99% by HPLC).
  • Step b: The carbamate intermediate is then reacted with an amine-containing compound (e.g., 4-(2-aminoethyl)benzene sulfonamide) to form an amide-linked intermediate.
  • Step c: Further reaction with an isocyanate derivative (e.g., trans-4-methylcyclohexyl isocyanate) yields the final substituted pyrrole derivative.

Although this exact sequence is for a different pyrrole derivative, the methodology of stepwise functionalization and ring modification is applicable to the synthesis of this compound by adapting the substituents accordingly.

Alkylation and Ether Formation on Pyrrole Rings

The introduction of the ethoxy group at position 5 can be achieved by:

  • Nucleophilic substitution or alkylation of a hydroxyl precursor on the pyrrole ring using ethyl halides or ethylating agents under basic conditions.
  • Alternatively, etherification of a hydroxy-substituted pyrrole intermediate with ethyl alcohol derivatives in the presence of acid or base catalysts.

Use of Triethyl Orthoformate and Reflux Conditions

In related pyrrole syntheses, triethyl orthoformate has been used as a reagent to introduce ethoxy or methoxy groups via refluxing with pyrrole precursors for extended periods (e.g., 9 hours), followed by recrystallization to purify the product.

Condensation and Cyclization with α,β-Unsaturated Carbonyl Compounds

Another approach involves:

  • Condensation of methylated amines with α,β-unsaturated ketones or aldehydes bearing phenyl substituents, followed by cyclization under reflux in solvents like tert-butanol or dimethylformamide.
  • This method allows the formation of the dihydropyrrole ring with the phenyl group at position 3 and methylation at nitrogen.

Experimental Conditions and Optimization

Parameter Typical Conditions for Pyrrole Derivatives Synthesis
Solvent Dichloromethane, tert-butanol, dimethylformamide, or ethanol
Temperature 0–35 °C for substitution steps; reflux (80–120 °C) for cyclization steps
Reaction Time 8–15 hours for substitution; 9–16 hours for cyclization or condensation
Catalysts/Base Triethylamine (acid scavenger), sodium ethoxide, pyridine
Purification Filtration, recrystallization from methanol, acetonitrile, or 2-propanol
Yield Typically 45–85% depending on step and substituents

Research Findings and Analytical Data

  • Purity: High-performance liquid chromatography (HPLC) purity exceeding 99% is achievable with careful control of reaction conditions and purification steps.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns; ethoxy protons appear as characteristic triplets and quartets, while methyl and phenyl protons are distinguishable by chemical shifts.
  • Mass Spectrometry: Molecular ion peaks consistent with C13H17NO (molecular weight 203.28 g/mol) confirm the molecular structure.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Pyrrolidin-2-one substitution 3-Ethyl-4-methyl-3-pyrrolidin-2-one, halogenated aromatic compound, triethylamine, DCM, 0–35 °C High purity, scalable Multi-step, requires careful control
Alkylation/Etherification Hydroxy-pyrrole intermediate, ethyl halide, base or acid catalyst Direct ethoxy introduction May require protection/deprotection steps
Condensation with α,β-unsaturated carbonyls Methyl amine derivatives, phenyl-substituted aldehydes/ketones, reflux in tert-butanol or DMF Efficient ring formation Longer reaction times, moderate yields
Use of triethyl orthoformate Pyrrole derivatives, triethyl orthoformate, reflux Facilitates ethoxy group incorporation Limited substrate scope

Chemical Reactions Analysis

Table 1: Reaction Conditions for Analogous Pyrroles

Reaction TypeReagents/ConditionsProductYieldSource
Electrophilic FluorinationSelectfluor, CH₃CN/AcOH, 0°C3-Fluoro-pyrrole derivatives40–60%
CyclizationTFA, rtDihydropyrrole fused rings85–95%
OxidationKMnO₄, H₂O/acetonePyrrolinone derivatives70%

Reactivity of the Dihydropyrrole Core

The 2,3-dihydro-1H-pyrrole moiety is prone to:

  • Oxidation : The saturated C2–C3 bond can oxidize to form aromatic pyrroles under mild conditions (e.g., MnO₂) .

  • Ring-Opening : Acidic conditions may cleave the dihydro ring, as seen in the formation of imino-tautomers during cyclization .

Functional Group Transformations

  • Ethoxy Group :

    • Hydrolysis under acidic/basic conditions could yield hydroxyl or ketone derivatives.

    • Nucleophilic displacement (e.g., with amines) may occur, similar to aryl ether reactions .

  • Phenyl Substituent :

    • Electrophilic substitution (e.g., nitration, halogenation) at the para position is plausible, influenced by the electron-donating ethoxy group.

Challenges and Limitations

  • No direct studies on 5-ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole were identified.

  • Predictions rely on analogs like 2-methyl-3-phenyl-2,3-dihydro-1H-pyrrole and ethyl 3-fluoro-pyrrole-2-carboxylate .

Scientific Research Applications

Antidiabetic Activity

Recent studies have explored the potential of pyrrole derivatives, including 5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole, in treating diabetes. A study published in PMC highlighted the synthesis of novel pyrrole compounds that demonstrated significant antihyperglycemic activity in vivo. The results indicated that modifications to the pyrrole structure could enhance biological activity against diabetes-related conditions .

Anticancer Research

The pyrrole scaffold is recognized for its versatility in drug design, particularly in developing anticancer agents. The unique structural features of pyrroles allow for interactions with various biological targets. Research has shown that derivatives of pyrrole can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyrrole derivatives. Studies suggest that certain modifications to the pyrrole structure can lead to compounds that exhibit protective effects against neurodegenerative diseases. The spatial orientation and stereochemistry of these compounds are critical in determining their efficacy in targeting specific receptors involved in neurological pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multistep processes that can be optimized for yield and purity. The structure-activity relationship (SAR) studies indicate that variations in substituents on the pyrrole ring significantly influence pharmacological properties. For instance, the introduction of ethoxy and methyl groups enhances lipophilicity, which can improve bioavailability and receptor binding affinity .

Case Study 1: Antihyperglycemic Activity

In a controlled study, a series of pyrrole derivatives were synthesized and tested for their ability to lower blood glucose levels in diabetic animal models. Among these, this compound showed promising results with a significant reduction in glucose levels compared to controls .

Case Study 2: Anticancer Efficacy

A derivative of this compound was evaluated for anticancer activity against various cancer cell lines. The study found that it inhibited cell growth by inducing apoptosis through mitochondrial pathways. These findings suggest that further development could lead to effective anticancer therapies utilizing this pyrrole derivative .

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structurally analogous dihydro-pyrrole derivatives, emphasizing substituent effects on solubility, bioactivity, and pharmacokinetics.

Structural Analogues and Substituent Effects

2,3-Dihydro-1H-pyrrole Derivatives

3-Methyl-2,3-dihydro-1H-pyrrole (IUPAC: 3-methyl-2,3-dihydro-1H-pyrrole) Substituents: Methyl group at position 3. Comparison: The lack of ethoxy or phenyl groups reduces steric bulk and lipophilicity compared to the target compound.

5-(3-Methoxyphenyl)-1-tosyl-2-vinyl-2,3-dihydro-1H-pyrrole (3d) Substituents: Tosyl (SO₂C₆H₄CH₃) at position 1, vinyl (CH₂CH₂) at position 2, and 3-methoxyphenyl at position 4. Properties: Synthesized in 46% yield; melting point 95.1–98.2 °C. IR and NMR data confirm structural integrity .

Dihydro-pyrrole-Fused Heterocycles

2,3-Dihydro-1H-pyrrole[3,4-C]pyridine-derived Compound 19

  • Substituents : Fused pyridine-pyrrole core with optimized side chains.
  • Properties : Improved water solubility and potent NAMPT inhibitory activity (IC₅₀ = 11 nM). Inhibits PC-3 cell proliferation (IC₅₀ = 36 nM) but exhibits cytochrome P450 CYP2C9 inhibition (IC₅₀ = 0.08 μM), raising drug-drug interaction risks .
  • Comparison : The fused ring system enhances target affinity but introduces metabolic liabilities absent in the simpler dihydro-pyrrole scaffold of the target compound.

Key Insights

However, the target compound’s solubility remains uncharacterized. Compound 19’s fused pyridine-pyrrole core achieves high solubility despite its complexity, suggesting scaffold engineering as a critical factor .

However, its CYP2C9 inhibition underscores the need for pharmacokinetic optimization, a consideration for the target compound if bioactive . The absence of electron-withdrawing groups (e.g., tosyl in 3d) in the target compound may reduce metabolic instability.

Synthetic Feasibility :

  • Palladium-calcium-mediated synthesis (used for 3a and 3d) offers a viable route for the target compound, though yields may vary based on substituent reactivity .

Biological Activity

5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole (CAS No. 94221-61-1) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H17NO, with a molecular weight of 203.280 g/mol. Key physical properties include:

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point326.9 ± 42.0 °C
Flash Point96.6 ± 30.2 °C
LogP3.06
Vapour Pressure0.0 ± 0.7 mmHg at 25°C

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antiproliferative Activity

In a study examining derivatives of pyrrole compounds, it was found that certain modifications led to enhanced antiproliferative effects against cancer cell lines such as HeLa cells. The derivatives demonstrated significant inhibition of tubulin assembly, affecting microtubulin dynamics and leading to mitotic delay and cell death . This suggests that the structural features of pyrrole derivatives are crucial for their biological effectiveness.

The mechanism by which this compound exerts its biological effects may involve interactions with cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. For example, similar compounds have been shown to inhibit specific kinases and affect signaling pathways critical for cancer cell growth .

Case Studies

Several studies have highlighted the potential therapeutic applications of pyrrole derivatives:

  • Anticancer Activity : A series of studies focused on the antiproliferative effects of pyrrole-based compounds showed that modifications at the ethyl group significantly improved activity against various cancer cell lines .
  • Inhibition of Platelet Aggregation : Research has identified related compounds as potent inhibitors of platelet aggregation, suggesting potential applications in cardiovascular therapies .

Q & A

Q. What cross-disciplinary approaches integrate this compound into materials science or pharmacology?

  • Methodological Answer :
  • Materials Science : Polymerize pyrrole derivatives for conductive films using electrochemical deposition .
  • Pharmacology : Screen analogs via high-throughput assays (e.g., kinase inhibition) and correlate with DFT-predicted electronic profiles .

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